Cas no 2138227-17-3 (tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate)
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 3-ethynyl-4-methoxy-, 1,1-dimethylethyl ester
- tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
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- MDL: MFCD31421075
- Inchi: 1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3
- InChI Key: BTOZKYFVHAHDEX-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(OC)C(C#C)C1
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311895-0.05g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 0.05g |
$647.0 | 2023-09-05 | ||
| Enamine | EN300-311895-0.1g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 0.1g |
$678.0 | 2023-09-05 | ||
| Enamine | EN300-311895-0.25g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 0.25g |
$708.0 | 2023-09-05 | ||
| Enamine | EN300-311895-0.5g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 0.5g |
$739.0 | 2023-09-05 | ||
| Enamine | EN300-311895-1.0g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-311895-2.5g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 2.5g |
$1509.0 | 2023-09-05 | ||
| Enamine | EN300-311895-5.0g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 5.0g |
$3065.0 | 2023-02-26 | ||
| Enamine | EN300-311895-10.0g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 10.0g |
$4545.0 | 2023-02-26 | ||
| Enamine | EN300-311895-1g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 1g |
$770.0 | 2023-09-05 | ||
| Enamine | EN300-311895-5g |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
2138227-17-3 | 5g |
$2235.0 | 2023-09-05 |
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
Professional Introduction to Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate (CAS No. 2138227-17-3)
Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate, a compound with the chemical formula C10H13NO3, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 2138227-17-3, has garnered significant attention due to its unique structural properties and potential applications in synthetic chemistry. The presence of both an ethynyl group and a methoxy group in its molecular structure makes it a valuable building block for the development of more complex molecules.
The tert-butyl protecting group in the compound's name is particularly noteworthy, as it provides stability and selectivity in various synthetic pathways. This feature is especially useful in multi-step syntheses where protecting groups are employed to prevent unwanted side reactions. The 3-ethynyl substituent introduces a reactive site that can be further functionalized, enabling the creation of diverse chemical entities. Additionally, the 4-methoxy group enhances the compound's solubility and reactivity, making it more amenable to various chemical transformations.
In recent years, the demand for novel heterocyclic compounds has surged due to their broad spectrum of biological activities. Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate fits well within this trend, as it serves as a precursor for synthesizing pyrrolidine derivatives with potential therapeutic applications. These derivatives have been explored for their roles in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways.
One of the most exciting areas of research involving this compound is its application in medicinal chemistry. The pyrrolidine core is a common motif in many bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the resulting compounds. For instance, studies have shown that derivatives of pyrrolidine can interact with specific enzymes or receptors, modulating cellular processes and potentially leading to new treatments for chronic diseases.
The methoxy group in tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate also plays a crucial role in its reactivity. Methoxy-substituted compounds often exhibit enhanced stability under various reaction conditions, making them ideal for long synthetic sequences. Furthermore, the methoxy group can participate in hydrogen bonding interactions, which can be exploited to improve the binding affinity of drug candidates. This property is particularly valuable in designing molecules that require precise spatial orientation within biological targets.
Another significant aspect of this compound is its utility in material science applications. Pyrrolidine derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group, in particular, can be used to create conjugated systems that are essential for charge transport in these devices. Researchers have demonstrated that incorporating pyrrolidine-based units into polymer backbones can improve device performance by enhancing charge mobility and thermal stability.
The synthesis of tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves several key steps that highlight its synthetic utility. The tert-butyl ester group provides a removable protecting moiety, allowing for selective deprotection under mild conditions. This feature is particularly useful when dealing with sensitive functional groups that might be compromised under harsh reaction conditions. Additionally, the ethynyl group can undergo cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of aryl or vinyl groups at specific positions within the molecule.
In conclusion, tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate (CAS No. 2138227-17-3) is a multifaceted compound with significant potential in both pharmaceutical and material science research. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further. The combination of its reactivity, stability, and versatility positions it as a cornerstone in modern synthetic chemistry.
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